molecular formula C11H14O2 B1619894 1-Phenyl-2-propanone ethylene acetal CAS No. 4362-18-9

1-Phenyl-2-propanone ethylene acetal

Cat. No.: B1619894
CAS No.: 4362-18-9
M. Wt: 178.23 g/mol
InChI Key: DJQYVIFTPKYDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-propanone ethylene acetal is an organic compound with the molecular formula C12H14O2. It is a derivative of 1-phenyl-2-propanone, where the carbonyl group is protected by forming an acetal with ethylene glycol. This compound is often used in organic synthesis as a protecting group for carbonyl functionalities due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

1-Phenyl-2-propanone ethylene acetal can be synthesized through the reaction of 1-phenyl-2-propanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. The reaction is typically carried out under reflux conditions with a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation .

Industrial Production Methods:

    Acid-Catalyzed Acetal Formation: This method involves the use of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

    Protecting Group Strategy: In industrial settings, this compound is often used as a protecting group for carbonyl compounds during multi-step syntheses.

Chemical Reactions Analysis

1-Phenyl-2-propanone ethylene acetal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, sulfuric acid) and water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: 1-Phenyl-2-propanone and ethylene glycol.

    Oxidation: Benzoic acid.

    Reduction: 1-Phenyl-2-propanol.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-propanone ethylene acetal primarily involves its role as a protecting group. The acetal formation protects the carbonyl group from nucleophilic attack and other reactions under basic conditions. The acetal can be hydrolyzed under acidic conditions to regenerate the carbonyl compound, allowing for further reactions .

Molecular Targets and Pathways:

Properties

IUPAC Name

2-benzyl-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQYVIFTPKYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278324
Record name 2-Benzyl-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4362-18-9
Record name 1, 2-benzyl-2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzyl-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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